4-氯-N-(5-氧代-2,3,4,5-四氢苯并[f][1,4]恶二杂环-7-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
合成和抗菌活性
该化合物的框架可作为合成具有良好抗菌特性的各种杂环化合物的先驱。例如,已经合成了新型的苯并咪唑连接的恶二杂环杂化物,表现出良好的产率,并且由于其电子特性而显示出作为非线性光学 (NLO) 材料的潜力 (Almansour 等,2016)。此类化合物可能对开发用于技术应用的新材料产生影响。
抗癌潜力
对该化合物衍生物的研究表明它们在抗癌治疗中的潜力。例如,衍生物在黑色素瘤细胞系中显示出促凋亡活性,表明它们作为抗癌剂的潜力 (Yılmaz 等,2015)。该化合物的结构多功能性允许合成各种类似物,这些类似物可以针对癌细胞优化更高的活性和选择性。
酶抑制
该化合物及其衍生物已被研究其酶抑制活性,特别是针对人碳酸酐酶,这与包括呼吸、酸碱平衡和离子转运在内的各种生理过程有关 (Sapegin 等,2018)。这表明在这些酶失调的疾病中设计用于治疗用途的抑制剂的潜在应用。
新型合成途径
“4-氯-N-(5-氧代-2,3,4,5-四氢苯并[f][1,4]恶二杂环-7-基)苯甲酰胺”的结构核心促进了开发用于创建复杂分子结构的新型合成途径。这包括通过成环级联反应合成多环化合物,为构建具有生物活性的分子提供了新的策略 (Xu 等,2018)。
作用机制
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting. By inhibiting FXa, the compound can prevent the formation of blood clots .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition disrupts the coagulation cascade, thereby preventing the formation of blood clots .
Biochemical Pathways
The compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXa, the compound disrupts this cascade, preventing the formation of thrombin and, ultimately, a blood clot . This can have downstream effects on other processes that depend on the coagulation cascade, such as wound healing.
Pharmacokinetics
This suggests that it is well-absorbed from the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation . This can be beneficial in the prophylaxis and treatment of thromboembolic disorders, including myocardial infarction, angina pectoris, stroke, transient ischemic attacks, peripheral arterial diseases, pulmonary embolism, and deep venous thrombosis .
属性
IUPAC Name |
4-chloro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-3-1-10(2-4-11)15(20)19-12-5-6-14-13(9-12)16(21)18-7-8-22-14/h1-6,9H,7-8H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHCVJOCZBNIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。